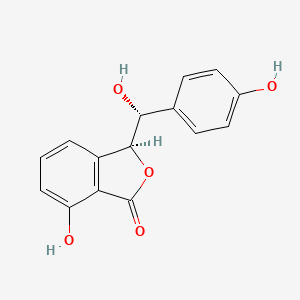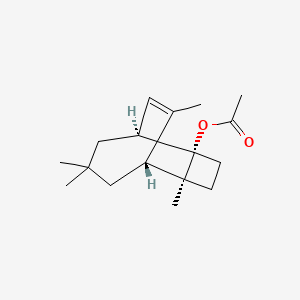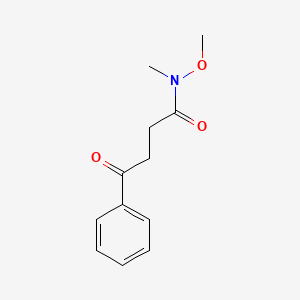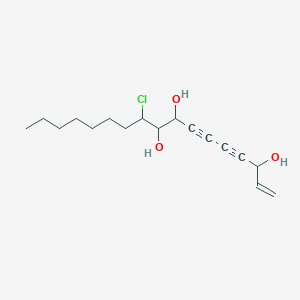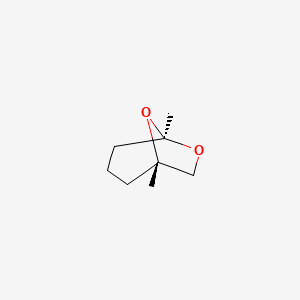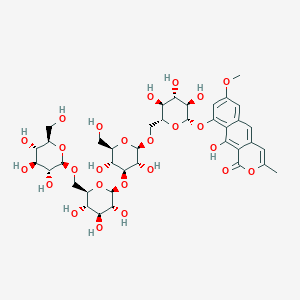
cassiaside C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cassiaside C2 is an organic heterotricyclic compound that is 9,10-dihydroxy-7-methoxy-3-methyl-1H-benzo[g]isochromen-1-one attached to a tetrasaccharide residue at position 9 via a glycosidic linkage. Isolated from Cassia obtusifolia, it exhibits anti-allergic activity. It has a role as a metabolite and a histamine antagonist. It is a member of isochromenes, a member of phenols, an aromatic ether, an organic heterotricyclic compound, a delta-lactone and a tetrasaccharide derivative.
Scientific Research Applications
Cholesterol Synthesis Inhibition and Blood Lipid Reduction
- A study demonstrated that extracts from Cassia obtusifolia L., which contains compounds like cassiaside C2, inhibited cholesterol synthesis, suggesting a mechanism for decreasing blood lipids (Peng Yongfu & Chen Zelian, 2003).
Regulation of MUC5AC Mucin in Airway Epithelial Cells
- Research on Cassia obtusifolia seeds, including cassiaside, found inhibitory effects on the gene expression and production of MUC5AC mucin in airway epithelial cells, potentially through the NF‐κB signaling pathway (Byung-Soo Choi et al., 2019).
Inhibition of M1 Macrophage Polarization
- Cassiaside C, derived from Cassiae semen, has been shown to inhibit M1 polarization of macrophages by downregulating glycolysis, suggesting a potential therapeutic approach for chronic inflammatory conditions (Ye Jin Kim et al., 2022).
Pharmacological Activities of Cassia obtusifolia
- A comprehensive review of Cassia obtusifolia L. highlighted its various pharmacological properties, including anti-inflammatory, hepatoprotective, and neuroprotective effects, with cassiaside being one of its main constituents (Md Yousof Ali et al., 2021).
Quality Control of Traditional Chinese Medicine
- Research on naphthopyrone reference extract from Semen Cassiae, which includes cassiaside C, provided a scientific basis for its application in quality control of traditional Chinese medicine (De-Yong Zhou et al., 2017).
Hepatoprotective Effects
- Cassiaside C from Cassia obtusifolia seeds exhibited hepatoprotective effects against oxidative damage in human hepatic HepG2 cells, suggesting its potential in preventing hepatic diseases (Yousof Ali et al., 2018).
Inhibition of Advanced Glycation End Products (AGEs) Formation
- Cassiaside from Cassia tora seeds was identified as an active constituent inhibiting AGEs formation, which could have implications for managing conditions like diabetes (Ga Young Lee et al., 2006).
Neuroprotective Effect
- A study highlighted the neuroprotective potential of aurantio-obtusin, a compound related to cassiaside C2, in a transient forebrain ischemia mouse model, suggesting Cassia seeds' constituents may offer neuroprotection (P. Paudel et al., 2021).
Inhibitory Effects on Angiotensin-Converting Enzyme
- Cassiaside and other constituents from Cassia tora exhibited inhibitory activities against angiotensin-converting enzyme, suggesting their potential use in hypertension management (S. Hyun et al., 2009).
Antioxidant and Anti-inflammatory Activities
- Cassia species, including those containing cassiaside, demonstrated significant antioxidant and anti-inflammatory activities in various studies, underlining their therapeutic potential in conditions associated with oxidative stress and inflammation (Jignasu P. Mehta et al., 2017).
Inhibition of Cholinesterases and β-Secretase
- Major anthraquinones and other constituents from Cassia obtusifolia, including cassiaside, showed inhibitory activities against enzymes relevant in Alzheimer's disease, presenting potential therapeutic benefits (H. Jung et al., 2016).
Synthesis for Antiallergic Application
- A synthetic approach to cassiaside C2, which has shown strong antiallergic activity, was developed to facilitate further pharmacological studies and potential clinical applications (Zhao-Lan Zhang & Biao Yu, 2003).
properties
Product Name |
cassiaside C2 |
|---|---|
Molecular Formula |
C39H52O25 |
Molecular Weight |
920.8 g/mol |
IUPAC Name |
9-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10-hydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one |
InChI |
InChI=1S/C39H52O25/c1-11-3-12-4-13-5-14(55-2)6-15(20(13)26(46)21(12)35(54)58-11)59-38-31(51)28(48)23(43)18(62-38)10-57-37-33(53)34(25(45)17(8-41)61-37)64-39-32(52)29(49)24(44)19(63-39)9-56-36-30(50)27(47)22(42)16(7-40)60-36/h3-6,16-19,22-25,27-34,36-53H,7-10H2,1-2H3/t16-,17-,18-,19-,22-,23-,24-,25-,27+,28+,29+,30-,31-,32-,33-,34+,36-,37-,38-,39+/m1/s1 |
InChI Key |
VHWFKCUSOFJPLV-XVRRVUIKSA-N |
Isomeric SMILES |
CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)OC |
Canonical SMILES |
CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)OC |
synonyms |
cassiaside C2 naphthopyrone, cassiaside C2 toralactone 9-O-beta-D-glucopyranosyl-(1-6)-O-beta-D-glucopyran osyl-(1-3)-O-beta-D-glucopyranosyl-(1-6)-O-beta-D-glucopyranoside toralactone 9-O-glucopyranosyl-(1-6)-O-glucopyran osyl-(1-3)-O-glucopyranosyl-(1-6)-O-glucopyranoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



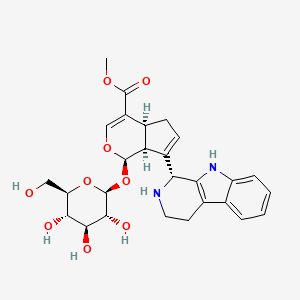
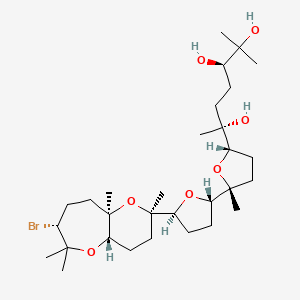
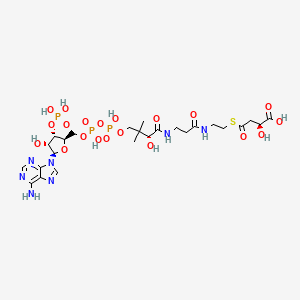
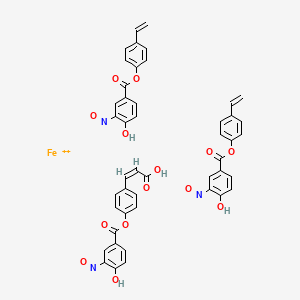
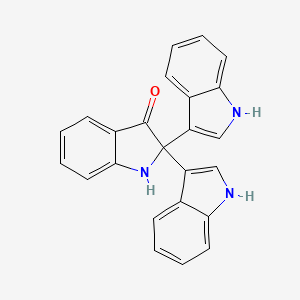
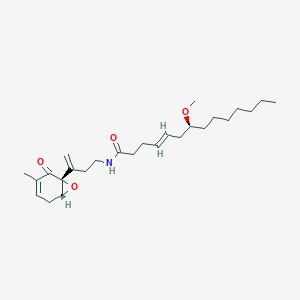
![(2R)-1-[4-[1,3-Benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(3,4-difluorophenoxy)propan-2-ol](/img/structure/B1251655.png)

